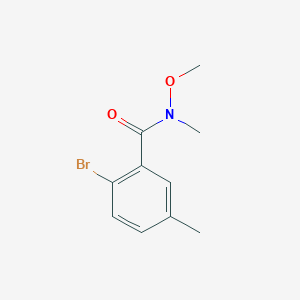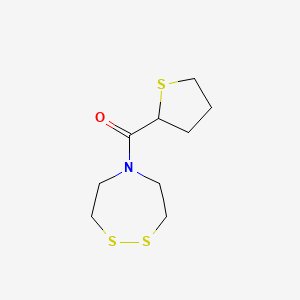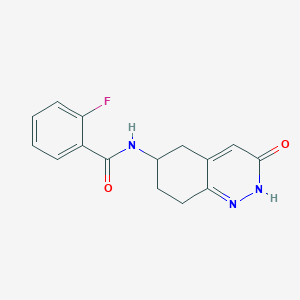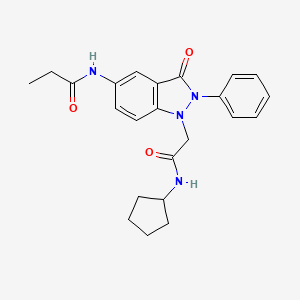
rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1R,2S)-2-Fluorocyclobutane-1-sulfonyl chloride, cis (FCS) is a versatile organic compound with a wide range of applications in the fields of organic synthesis and drug discovery. FCS is a fluorinated cyclic sulfonyl chloride that serves as a useful building block for the synthesis of various organic compounds, including drugs and other bioactive compounds. FCS is also used as a reagent in a variety of reactions, such as the synthesis of polymers, polysaccharides, and peptides.
Applications De Recherche Scientifique
Rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is widely used in organic synthesis and drug discovery due to its versatility. It is used as a reagent in a variety of reactions, such as the synthesis of polymers, polysaccharides, and peptides. rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is also used in the synthesis of drugs and other bioactive compounds, such as antibiotics, antivirals, and anti-cancer agents. Additionally, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is used in the synthesis of chiral compounds, which are essential for the development of new drugs.
Mécanisme D'action
Rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is a versatile organic compound that is used as a reagent in a variety of reactions. In organic synthesis, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis acts as a nucleophile, attacking electrophilic centers in the substrates to form new bonds. In drug discovery, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis can be used to modify existing compounds to create new compounds with desired properties. rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis can also be used to form chiral compounds, which are essential for the development of new drugs.
Biochemical and Physiological Effects
rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis has a wide range of applications in the fields of organic synthesis and drug discovery, but its biochemical and physiological effects are largely unknown. rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is not known to be toxic, but it is important to note that it is not approved for human or animal consumption and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis has several advantages for lab experiments, including its low cost and its versatility. rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is also relatively easy to synthesize and is widely available. However, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis has some limitations for lab experiments, including its reactivity and its potential for causing unwanted side reactions. Additionally, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis should be handled with care due to its potential for causing irritation and burns.
Orientations Futures
There are a variety of potential future directions for rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis. For example, further research could be conducted to better understand its biochemical and physiological effects. Additionally, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis could be used in the synthesis of new drugs and other bioactive compounds. Finally, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis could be used to modify existing compounds to create new compounds with desired properties.
Méthodes De Synthèse
Rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is synthesized through a two-step process. The first step involves the synthesis of the cyclobutane-1-sulfonyl chloride precursor, which is prepared by reacting cyclobutanol with thionyl chloride in an inert atmosphere. The second step involves the fluorination of the cyclobutane-1-sulfonyl chloride precursor with fluorine gas to produce rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis. This process is typically carried out at temperatures of up to 160°C and is usually catalyzed by a metal halide, such as zinc chloride.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis involves the conversion of a cyclobutane compound to a sulfonyl chloride derivative through a series of reactions.", "Starting Materials": [ "Cyclobutene", "Sulfur dioxide", "Chlorine gas", "Hydrogen fluoride", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Cyclobutene is reacted with sulfur dioxide and chlorine gas in the presence of a catalyst to form 2-chloro-1,1-dioxo-2-sulfanylidenecyclobutane.", "The resulting compound is then treated with hydrogen fluoride to form 2-fluoro-1,1-dioxo-2-sulfanylidenecyclobutane.", "Sodium hydroxide is added to the reaction mixture to form the sodium salt of the sulfonic acid derivative.", "The sodium salt is then reacted with thionyl chloride to form the sulfonyl chloride derivative.", "The resulting compound is purified using a series of washes with sodium chloride, sodium bicarbonate, methanol, diethyl ether, and water to obtain rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis." ] } | |
Numéro CAS |
1909293-47-5; 2382045-71-6 |
Nom du produit |
rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis |
Formule moléculaire |
C4H6ClFO2S |
Poids moléculaire |
172.6 |
Nom IUPAC |
(1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClFO2S/c5-9(7,8)4-2-1-3(4)6/h3-4H,1-2H2/t3-,4+/m1/s1 |
Clé InChI |
MBCWYXRUYHCUIL-DMTCNVIQSA-N |
SMILES |
C1CC(C1F)S(=O)(=O)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2947870.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2947873.png)
![5-[(E)-(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2947874.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2947875.png)





![(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2947885.png)
![2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2947886.png)
![2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947892.png)
